
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a tert-butyl group and a 2,2-dimethylpropylidene group
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with tert-butyl and 2,2-dimethylpropylidene substituents. One common method includes the use of tert-butyl esters and cyclopropane intermediates under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in specific chemical transformations, influencing the reactivity and stability of the resulting products .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane can be compared with other similar compounds, such as:
tert-Butyl alcohol: An isomer with different functional groups and reactivity.
2,2-Dimethylpropylidene derivatives: Compounds with similar substituents but different core structures.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Eigenschaften
CAS-Nummer |
61223-80-1 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
1-tert-butyl-2-(2,2-dimethylpropylidene)cyclopropane |
InChI |
InChI=1S/C12H22/c1-11(2,3)8-9-7-10(9)12(4,5)6/h8,10H,7H2,1-6H3 |
InChI-Schlüssel |
RLXNQLUBYCRDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C1CC1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)


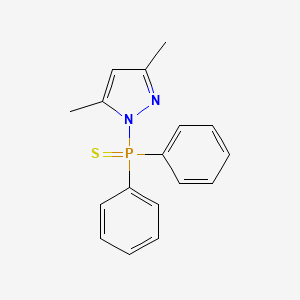
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
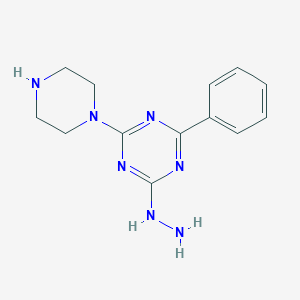
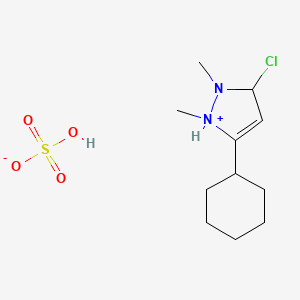
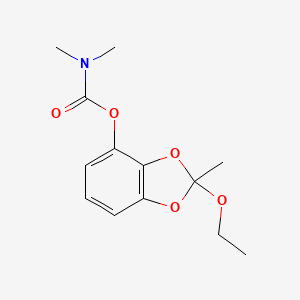
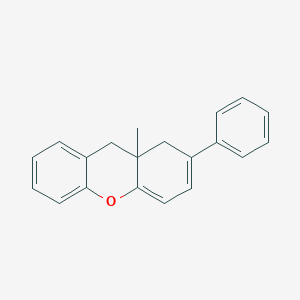
![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
